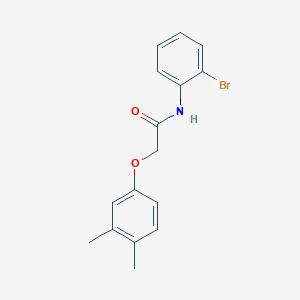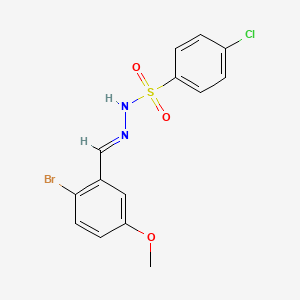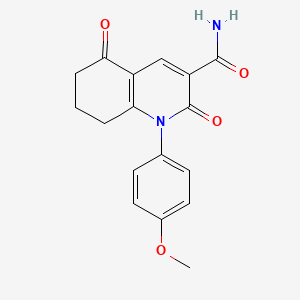![molecular formula C21H19NO3 B5734009 3-[1-(3-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5734009.png)
3-[1-(3-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(3-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as APPP or alpha-PPP and belongs to the class of pyrrolidinophenone compounds. APPP is a derivative of cathinone, which is a natural stimulant found in the khat plant.
作用机制
The mechanism of action of APPP involves its interaction with the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. APPP acts as a substrate for these transporters, leading to their inhibition and subsequent increase in the extracellular levels of dopamine and norepinephrine. This results in the stimulation of the central nervous system and the induction of euphoria, alertness, and increased energy levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of APPP are similar to those of other stimulants, such as cocaine and amphetamines. APPP increases the release of dopamine and norepinephrine, leading to the activation of the reward pathway and the induction of euphoria. It also increases heart rate, blood pressure, and body temperature, which can lead to adverse effects such as tachycardia, hypertension, and hyperthermia. Long-term use of APPP can lead to addiction, tolerance, and withdrawal symptoms.
实验室实验的优点和局限性
APPP has several advantages as a research tool, including its potency, selectivity, and availability. It is a highly potent stimulant, which allows for the study of its effects at low concentrations. It is also selective for the dopamine and norepinephrine transporters, which allows for the study of their specific roles in the central nervous system. APPP is readily available from commercial sources, which makes it accessible to researchers. However, the use of APPP in lab experiments is limited by its potential toxicity and abuse liability. It is important to handle APPP with caution and to follow proper safety protocols when working with this compound.
未来方向
There are several future directions for research on APPP, including the study of its pharmacokinetics, metabolism, and toxicity. The development of new analogs and derivatives of APPP could lead to the discovery of compounds with improved therapeutic potential and reduced adverse effects. The study of the long-term effects of APPP on the central nervous system could provide valuable insights into the mechanisms of addiction and tolerance. The use of APPP as a tool to study the role of dopamine and norepinephrine in various physiological and pathological conditions could lead to the development of new treatments for these conditions.
合成方法
APPP can be synthesized through a multi-step process involving the reaction of 1-phenyl-2-nitropropene with acetic anhydride, followed by reduction with hydrogen gas in the presence of palladium on carbon catalyst. The resulting product is then reacted with 3-bromopropionic acid to yield APPP. The purity of the final product can be improved through recrystallization.
科学研究应用
APPP has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and toxicology. In neuroscience, APPP has been used as a tool to study the effects of stimulants on the central nervous system. It has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in reward, motivation, and attention. In pharmacology, APPP has been studied for its potential therapeutic applications, such as in the treatment of attention deficit hyperactivity disorder (ADHD). In toxicology, APPP has been used as a model compound to study the metabolism and toxicity of cathinone derivatives.
属性
IUPAC Name |
3-[1-(3-acetylphenyl)-5-phenylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-15(23)17-8-5-9-19(14-17)22-18(11-13-21(24)25)10-12-20(22)16-6-3-2-4-7-16/h2-10,12,14H,11,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWADSRDBOIOLQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=CC=C2C3=CC=CC=C3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679326 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-chlorobenzyl)thio]-5-(2-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B5733950.png)
![3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B5733963.png)


![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B5733977.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5733991.png)


![4-{[benzyl(ethyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5734014.png)

![N-{[(4-fluorobenzyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5734017.png)
